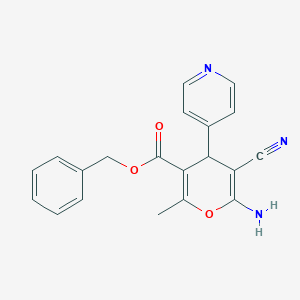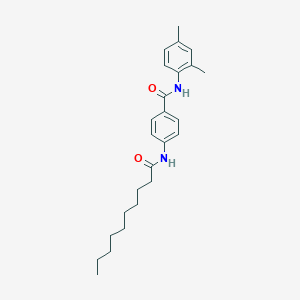![molecular formula C15H10Cl3N3O4 B11563426 N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide](/img/structure/B11563426.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of chlorophenyl, dichlorophenoxy, and nitrophenoxy groups, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides and nitrophenoxy oxides.
Reduction: Conversion of nitro groups to amino groups, resulting in amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing halogen atoms.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl and nitrophenoxy groups can interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide is unique due to its specific combination of chlorophenyl, dichlorophenoxy, and nitrophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H10Cl3N3O4 |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2,4-dichloro-6-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H10Cl3N3O4/c16-10-3-1-2-9(4-10)7-19-20-14(22)8-25-15-12(18)5-11(17)6-13(15)21(23)24/h1-7H,8H2,(H,20,22)/b19-7+ |
InChI-Schlüssel |
RELMXCRHXKXFPE-FBCYGCLPSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11563344.png)

![N-(2-ethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563351.png)

![(2E)-N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11563362.png)
![3-(1-Phenylethyl)-1-(6-{[(1-phenylethyl)carbamoyl]amino}hexyl)urea](/img/structure/B11563367.png)
![3-bromo-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11563369.png)
![4-chloro-3-nitro-N-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11563378.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11563385.png)
![2,6-Dibromo-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11563389.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563393.png)
![N-(3-Chlorophenyl)-N-({N'-[(1E)-1-(3-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563397.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563404.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11563411.png)
